REACTION_CXSMILES
|
C[Si](OC(C1S[C@H]2N(C(=O)[C@H]2N[Si](C)(C)C)C=C1/C=C/CI)=O)(C)C.[CH2:26]([N:36]1[CH2:41]COC[CH2:37]1)[CH2:27][CH2:28][CH2:29][N:30]1[CH2:35]COC[CH2:31]1>>[CH3:31][N:30]([CH3:35])[CH2:29][CH2:28][CH2:27][CH2:26][N:36]([CH3:41])[CH3:37]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)OC(=O)C1C(=CN2C([C@H]([C@H]2S1)N[Si](C)(C)C)=O)\C=C\CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCN1CCOCC1)N1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCCN(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |